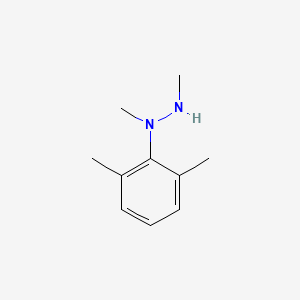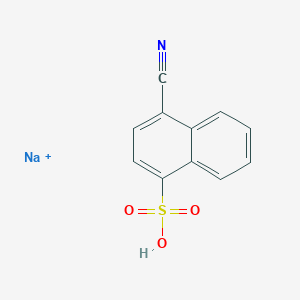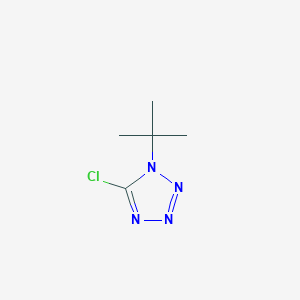
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This specific compound features a chlorine atom and a tert-butyl group attached to the tetrazole ring, making it a unique derivative with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-chloro-1-(1,1-dimethylethyl)-1H-tetrazole, can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between azides and nitriles. This reaction can be catalyzed by various agents, including heterogeneous catalysts and nanoparticles . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves scalable methods that ensure high yield and purity. The use of microwave irradiation and heterogeneous catalysts has been reported to be effective in producing 5-substituted 1H-tetrazoles on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Including heterogeneous catalysts and nanoparticles for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and complex heterocyclic compounds, which can have diverse applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- has several scientific research applications, including:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design.
Material Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content.
Coordination Chemistry: Tetrazoles act as ligands in coordination complexes, which are used in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 1H-tetrazole, 5-chloro-1-(1,1-dimethylethyl)- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity . The chlorine atom and tert-butyl group contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Used as an inhibitor of aluminum corrosion and in the synthesis of oxacyclic building blocks.
5-Chloro-1-phenyl-1H-tetrazole: Reacts with 2-hydroxyacetophenone to yield 1-phenyl-1H-tetrazol-5-oxy linked compounds.
Uniqueness
1H-Tetrazole, 5-chloro-1-(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and tert-butyl group enhances its reactivity and lipophilicity, making it suitable for various applications in medicinal chemistry and material science .
Propiedades
Número CAS |
59772-99-5 |
|---|---|
Fórmula molecular |
C5H9ClN4 |
Peso molecular |
160.60 g/mol |
Nombre IUPAC |
1-tert-butyl-5-chlorotetrazole |
InChI |
InChI=1S/C5H9ClN4/c1-5(2,3)10-4(6)7-8-9-10/h1-3H3 |
Clave InChI |
URZUSFRJURZOEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=NN=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
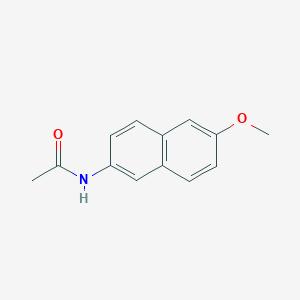
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

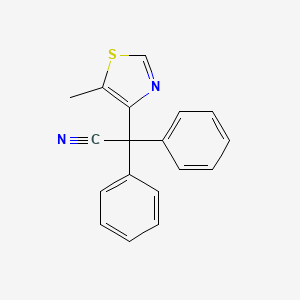
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
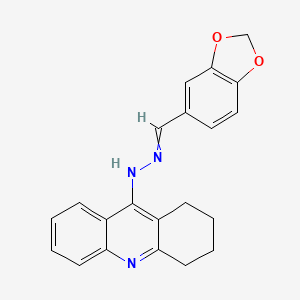
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
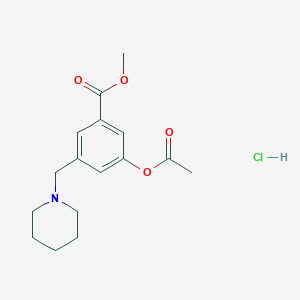
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)
